molecular formula C16H9Cl2F B15063819 2-(3,5-Dichlorophenyl)-6-fluoronaphthalene

2-(3,5-Dichlorophenyl)-6-fluoronaphthalene

Cat. No.: B15063819
M. Wt: 291.1 g/mol
InChI Key: NYEKMLZYMFDIQS-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-6-fluoronaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,5-dichlorophenyl is coupled with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process can be optimized by selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-6-fluoronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-6-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-6-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-6-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-14-6-13(7-15(18)9-14)11-1-2-12-8-16(19)4-3-10(12)5-11/h1-9H

InChI Key

NYEKMLZYMFDIQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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